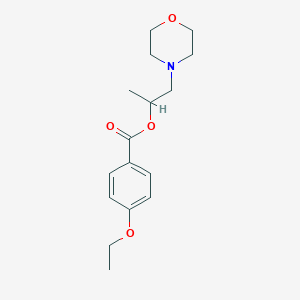1-(Morpholin-4-yl)propan-2-yl 4-ethoxybenzoate
CAS No.:
Cat. No.: VC14537644
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H23NO4 |
|---|---|
| Molecular Weight | 293.36 g/mol |
| IUPAC Name | 1-morpholin-4-ylpropan-2-yl 4-ethoxybenzoate |
| Standard InChI | InChI=1S/C16H23NO4/c1-3-20-15-6-4-14(5-7-15)16(18)21-13(2)12-17-8-10-19-11-9-17/h4-7,13H,3,8-12H2,1-2H3 |
| Standard InChI Key | RXGOPUFGXWGJTO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)OC(C)CN2CCOCC2 |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound comprises two primary components:
-
4-Ethoxybenzoic acid: A substituted benzoic acid with an ethoxy group at the para position.
-
1-(Morpholin-4-yl)propan-2-ol: A secondary alcohol featuring a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached to the propan-2-ol backbone via the nitrogen atom.
The ester linkage connects the carboxylic acid group of 4-ethoxybenzoic acid to the hydroxyl group of the morpholine-containing alcohol. The full IUPAC name reflects this connectivity: 1-(morpholin-4-yl)propan-2-yl 4-ethoxybenzoate.
Comparative Structural Analysis
Several analogs in the provided search results share key structural motifs with the target compound:
-
2,6-Dichloro-3-(2-morpholin-4-yl-ethoxy)-benzoic acid ester : This compound features a morpholine-ethyl ether group linked to a dichlorobenzoate ester, highlighting the prevalence of morpholine-ether spacers in ester-based drug candidates.
-
2-Ethoxy-1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazole-5-sulfonic acid 4-fluoro-benzylamide : Demonstrates the use of morpholine-ethyl groups in sulfonamide derivatives, underscoring the role of morpholine in enhancing solubility and bioavailability.
Synthetic Pathways and Reactivity
Proposed Synthesis Route
While no direct synthesis is documented for the target compound, analogous esters in the search results suggest a two-step process:
-
Synthesis of 1-(morpholin-4-yl)propan-2-ol:
-
Reaction of morpholine with epichlorohydrin or glycidol derivatives to form the propan-2-ol-morpholine adduct.
-
-
Esterification with 4-ethoxybenzoic acid:
-
Acid-catalyzed (e.g., H₂SO₄) or coupling reagent-mediated (e.g., DCC/DMAP) esterification between the alcohol and acid.
-
This route aligns with methods used for similar morpholine-containing esters, such as the synthesis of 2-ethoxy-1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazole-5-sulfonic acid derivatives , which employ nucleophilic substitution and esterification steps.
Stability and Reactivity Considerations
-
Hydrolysis Sensitivity: The ester group is prone to hydrolysis under acidic or basic conditions, a property observed in 2,6-dichloro-3-(2-morpholin-4-yl-ethoxy)-benzoic acid esters , which are stabilized by electron-withdrawing chloro substituents.
-
Morpholine Ring Reactivity: The morpholine nitrogen may participate in hydrogen bonding or act as a weak base, influencing solubility and intermolecular interactions.
Physicochemical Properties
Predicted Properties
Using data from structurally related compounds (Table 1), the following properties are extrapolated:
Table 1: Comparative Physicochemical Data
Key observations:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume